molecular formula C14H14BrNOS B14915108 2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide

2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B14915108
M. Wt: 324.24 g/mol
InChI Key: MHBQEYVCDVIZNI-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-1-(thiophen-2-yl)propan-1-one, which is then reacted with benzamide under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide and m-chloroperoxybenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and benzamide core can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

IUPAC Name

2-bromo-N-(1-thiophen-2-ylpropan-2-yl)benzamide

InChI

InChI=1S/C14H14BrNOS/c1-10(9-11-5-4-8-18-11)16-14(17)12-6-2-3-7-13(12)15/h2-8,10H,9H2,1H3,(H,16,17)

InChI Key

MHBQEYVCDVIZNI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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